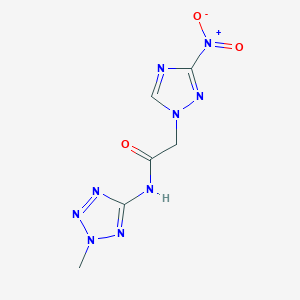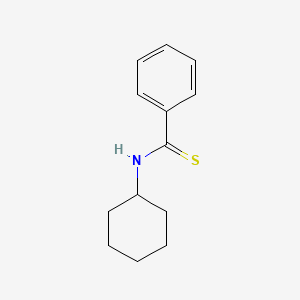
N-(2-methyl-2H-tetrazol-5-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-2H-tetrazol-5-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that features both tetrazole and triazole rings. These heterocyclic structures are known for their stability and reactivity, making the compound potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2H-tetrazol-5-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. The process might start with the formation of the tetrazole ring through cyclization reactions involving nitriles and azides. The triazole ring can be synthesized via a similar cyclization process. The final step would involve coupling these two heterocycles with an acetamide group under controlled conditions, possibly using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, temperature control, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methyl-2H-tetrazol-5-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted acetamides
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its heterocyclic structure.
Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-methyl-2H-tetrazol-5-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro and tetrazole groups could play a role in binding to molecular targets, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methyl-2H-tetrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- N-(2-methyl-2H-tetrazol-5-yl)-2-(3-amino-1H-1,2,4-triazol-1-yl)acetamide
Uniqueness
N-(2-methyl-2H-tetrazol-5-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of both nitro and tetrazole groups, which can impart distinct chemical and biological properties compared to similar compounds without these groups.
Eigenschaften
Molekularformel |
C6H7N9O3 |
|---|---|
Molekulargewicht |
253.18 g/mol |
IUPAC-Name |
N-(2-methyltetrazol-5-yl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C6H7N9O3/c1-13-10-5(9-12-13)8-4(16)2-14-3-7-6(11-14)15(17)18/h3H,2H2,1H3,(H,8,10,16) |
InChI-Schlüssel |
IZFKMONNSXONND-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(N=N1)NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiourea, N-(2,3-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-](/img/structure/B14945718.png)
![Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B14945726.png)
![7,9-Dichloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14945738.png)
![6-(2-aminophenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14945739.png)
![3-cyclohexyl-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B14945743.png)
![N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide](/img/structure/B14945747.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B14945758.png)
![7-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14945765.png)

![4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B14945774.png)
![ethyl 4-{[(2Z)-3-(4-chlorobenzyl)-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14945782.png)
![2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B14945787.png)
![Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B14945793.png)
